An In-depth Technical Guide to 3-Bromo-4-(dimethylamino)benzaldehyde
An In-depth Technical Guide to 3-Bromo-4-(dimethylamino)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-4-(dimethylamino)benzaldehyde, a substituted benzaldehyde derivative of interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical and physical properties, provides a likely synthetic route based on analogous compounds, and explores its potential biological activities and involvement in key cellular signaling pathways. The information is intended to serve as a foundational resource for researchers and professionals engaged in the fields of chemical synthesis, pharmacology, and drug development.
Chemical and Physical Properties
Table 1: Physicochemical Properties of 3-Bromo-4-(dimethylamino)benzaldehyde
| Property | Value | Source(s) |
| CAS Number | 56479-63-1 | |
| Molecular Formula | C₉H₁₀BrNO | [2] |
| Molecular Weight | 228.09 g/mol | [3] |
| IUPAC Name | 3-bromo-4-(dimethylamino)benzaldehyde | [1][4] |
| Physical Form | Liquid | [1][2] |
| Purity | ≥95% - 97% | [1][2] |
| Storage Temperature | 2-8°C | [1] |
| Storage Conditions | Inert atmosphere | [1] |
| LogP (Predicted) | 2.97 | [2] |
| Rotatable Bonds | 2 | [2] |
| InChI Key | VWOYSIGIEVHTRQ-UHFFFAOYSA-N | [1][4] |
Synthesis and Experimental Protocols
While a specific experimental protocol for the synthesis of 3-Bromo-4-(dimethylamino)benzaldehyde is not explicitly detailed in the reviewed literature, a reliable synthetic route can be inferred from the well-documented synthesis of its close analogue, 3-Bromo-4-(diethylamino)benzaldehyde.[1][5] The reaction likely proceeds via a nucleophilic aromatic substitution of a suitable starting material.
Proposed Synthesis of 3-Bromo-4-(dimethylamino)benzaldehyde
This proposed protocol is adapted from the synthesis of 3-Bromo-4-(diethylamino)benzaldehyde.[1][5]
Reaction Scheme:
Materials:
-
3-Bromo-4-fluorobenzaldehyde
-
Dimethylamine (solution in a suitable solvent, e.g., THF or ethanol)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Ethyl acetate (EA)
-
Petroleum ether (PE)
Procedure:
-
In a round-bottom flask, dissolve 3-Bromo-4-fluorobenzaldehyde in a minimal amount of anhydrous DMF.
-
Add an excess of dimethylamine solution to the flask.
-
Heat the reaction mixture at a temperature of approximately 55°C for 48 hours, with continuous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel, using a mixture of ethyl acetate and petroleum ether as the eluent.
Experimental Workflow Diagram:
Caption: Proposed workflow for the synthesis of 3-Bromo-4-(dimethylamino)benzaldehyde.
Potential Biological Activities and Signaling Pathways
Direct experimental evidence for the biological activity of 3-Bromo-4-(dimethylamino)benzaldehyde is limited. However, based on the activities of structurally related compounds, several potential areas of pharmacological interest can be proposed.
Aldehyde Dehydrogenase (ALDH) Inhibition
Analogues of 4-(diethylamino)benzaldehyde (DEAB), a known pan-inhibitor of aldehyde dehydrogenases (ALDHs), have been extensively studied for their inhibitory activity against various ALDH isoforms.[1][5] Notably, 4-(dimethylamino)benzaldehyde has been reported to have a low binding affinity for ALDH1.[5] The introduction of a bromine atom at the 3-position may modulate this activity and confer selectivity towards specific ALDH isoforms, such as ALDH1A3 and ALDH3A1, which are implicated in cancer cell proliferation and drug resistance.[1][5]
Table 2: IC₅₀ Values of DEAB Analogues against ALDH Isoforms
| Compound | ALDH1A1 IC₅₀ (µM) | ALDH1A3 IC₅₀ (µM) | ALDH3A1 IC₅₀ (µM) |
| 4-(Diethylamino)benzaldehyde (DEAB) | 0.48 ± 0.06 | 10.20 ± 2.15 | 5.67 |
| 3-Bromo-4-(diethylamino)benzaldehyde | 7.08 ± 0.70 | 0.63 | 8.00 |
| 3-Bromo-4-(dimethylamino)benzaldehyde | Data not available | Data not available | Data not available |
Data for DEAB and its diethylamino analogue are from a study on prostate cancer cells and are included for comparative purposes.[5]
Modulation of Inflammatory Signaling Pathways
Several studies on other brominated benzaldehyde derivatives suggest a potential role for 3-Bromo-4-(dimethylamino)benzaldehyde in modulating inflammatory responses.
The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to the inflammatory process. A related compound, 5-Bromo-2-hydroxy-4-methyl-benzaldehyde, has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages by inactivating the ERK, p38, and NF-κB pathways.[6] Similarly, 3-bromo-4,5-dihydroxybenzaldehyde (BDB) has been observed to inhibit the phosphorylation of NF-κB in infarcted heart tissue and in TNF-α/IFN-γ-stimulated keratinocytes.[7][8] This suggests that 3-Bromo-4-(dimethylamino)benzaldehyde may also possess anti-inflammatory properties by targeting these key signaling cascades.
Caption: Proposed mechanism of anti-inflammatory action via NF-κB and MAPK pathways.
The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. The compound 3-bromo-4,5-dihydroxybenzaldehyde (BDB) has been shown to protect skin cells from oxidative damage by activating this pathway.[7] BDB enhances the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1), leading to increased antioxidant capacity.[9] This suggests that 3-Bromo-4-(dimethylamino)benzaldehyde could also exhibit cytoprotective effects through the modulation of the Nrf2/HO-1 pathway.
Caption: Proposed activation of the Nrf2/HO-1 antioxidant pathway.
Conclusion
3-Bromo-4-(dimethylamino)benzaldehyde is a readily synthesizable compound with physicochemical properties that make it a viable candidate for further investigation in drug discovery programs. While direct biological data is currently sparse, the activities of structurally similar compounds strongly suggest its potential as an inhibitor of ALDH isoforms and as a modulator of key signaling pathways involved in inflammation and oxidative stress, such as NF-κB, MAPK, and Nrf2/HO-1. This technical guide provides a solid foundation for initiating research into the pharmacological profile of this promising molecule. Further experimental validation of its synthesis, properties, and biological activities is warranted to fully elucidate its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hit2Lead | 3-bromo-4-(dimethylamino)benzaldehyde | CAS# 56479-63-1 | MFCD01593654 | BB-6052841 [hit2lead.com]
- 3. Treatment with 3-Bromo-4,5-Dihydroxybenzaldehyde Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of 3‐Bromo‐4,5‐dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase‐1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF-κB pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. 3-Bromo-4,5-dihydroxybenzaldehyde Enhances the Level of Reduced Glutathione via the Nrf2-Mediated Pathway in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
